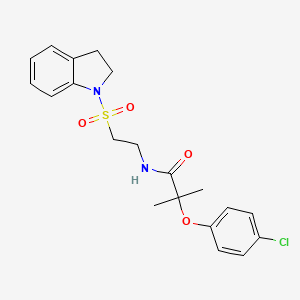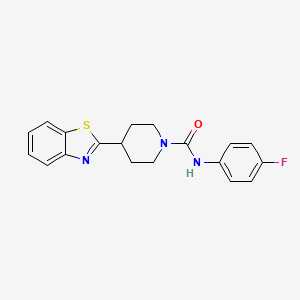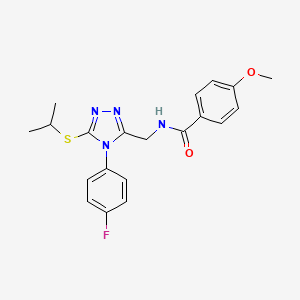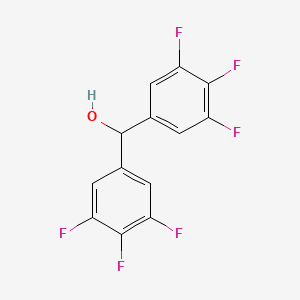
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide, commonly known as IND-CP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including cancer treatment, inflammation, and cardiovascular diseases.
Scientific Research Applications
IND-CP has been extensively studied for its potential applications in cancer treatment. Recent studies have shown that IND-CP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. IND-CP has also been found to reduce inflammation by modulating the activity of inflammatory cytokines. In addition, IND-CP has been shown to have cardioprotective effects by reducing oxidative stress and improving cardiac function.
Mechanism of Action
The mechanism of action of IND-CP involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. IND-CP also modulates the activity of transcription factors such as AP-1 and STAT3. By inhibiting these pathways, IND-CP induces apoptosis, cell cycle arrest, and reduces inflammation.
Biochemical and Physiological Effects:
IND-CP has been shown to have several biochemical and physiological effects. In cancer cells, IND-CP induces apoptosis and cell cycle arrest by activating the caspase pathway and inhibiting the PI3K/Akt pathway. Inflammation is reduced by modulating the activity of inflammatory cytokines such as TNF-α and IL-6. IND-CP also reduces oxidative stress and improves cardiac function by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One of the major advantages of IND-CP is its potential as a therapeutic agent for cancer and inflammation. IND-CP has been shown to be effective in preclinical studies, and further studies are ongoing to evaluate its safety and efficacy in humans. However, the synthesis of IND-CP is a complex process that requires specialized equipment and expertise in organic chemistry. Moreover, the use of IND-CP in humans may be limited by its potential toxicity and side effects.
Future Directions
There are several future directions for research on IND-CP. One area of interest is the development of analogs of IND-CP with improved efficacy and reduced toxicity. Another area of interest is the evaluation of IND-CP in combination with other chemotherapeutic agents for cancer treatment. Further studies are also needed to evaluate the safety and efficacy of IND-CP in humans and to identify its potential applications in other areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, IND-CP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment, inflammation, and cardiovascular diseases. The synthesis of IND-CP is a complex process that requires expertise in organic chemistry and specialized equipment. IND-CP has been shown to have several biochemical and physiological effects, and further studies are ongoing to evaluate its safety and efficacy in humans. There are several future directions for research on IND-CP, including the development of analogs and the evaluation of its potential applications in other areas.
Synthesis Methods
The synthesis of IND-CP involves the reaction of 4-chlorophenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting intermediate with indoline-1-sulfonyl chloride and 2-methylpropanoyl chloride. The final product is obtained through purification and isolation techniques. The synthesis of IND-CP is a complex process that requires expertise in organic chemistry and specialized equipment.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-20(2,27-17-9-7-16(21)8-10-17)19(24)22-12-14-28(25,26)23-13-11-15-5-3-4-6-18(15)23/h3-10H,11-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQCMADOJLJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2942254.png)
![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2942256.png)
![6-(5-Quinoxalin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2942257.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2942261.png)
![ethyl 2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2942264.png)
![1-(4-benzylpiperidin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2942265.png)
![4-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2942267.png)
![2-amino-3-(4-methylbenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2942270.png)


![8-(3,4-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942275.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2942276.png)
![2-Methoxy-5-(5-(pyridin-4-YL)-1H-benzo[D]imidazol-1-YL)phenol](/img/structure/B2942277.png)